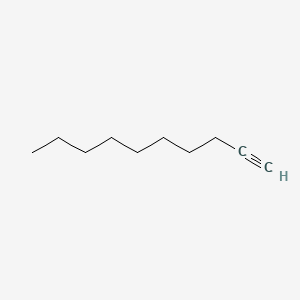

1-Decyne

Description

Structure

3D Structure

Properties

IUPAC Name |

dec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870766 | |

| Record name | 1-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Decyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-93-2, 27381-15-3 | |

| Record name | 1-Decyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Decyne from 1-Bromononane

Abstract

This guide provides a comprehensive technical overview of a primary synthetic route for producing 1-decyne, a crucial terminal alkyne in organic synthesis. The featured methodology focuses on the alkylation of an acetylide anion with 1-bromononane, a classic and highly effective strategy for carbon-carbon bond formation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, safety imperatives, and field-proven considerations to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Terminal Alkynes

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are foundational building blocks in modern organic chemistry. Their unique reactivity makes them invaluable precursors in a multitude of transformations, including Sonogashira and Suzuki-Miyaura couplings, "click" chemistry via Huisgen cycloadditions, and borylation reactions. This compound (C₁₀H₁₈), a colorless liquid, serves as a versatile intermediate in the synthesis of complex organic molecules, agrochemicals, and active pharmaceutical ingredients (APIs).

The synthesis detailed herein employs one of the most reliable methods for constructing terminal alkynes: the nucleophilic substitution reaction between sodium acetylide and a primary alkyl halide. This approach, leveraging the acidity of acetylene's terminal proton, provides a robust pathway to extend a carbon chain, in this case, transforming the nine-carbon chain of 1-bromononane into the ten-carbon skeleton of this compound.

Mechanistic Rationale and Core Principles

The conversion of 1-bromononane to this compound is a two-step process executed in a single pot. The success of the synthesis hinges on understanding the causality behind each step: the formation of a potent carbon nucleophile and its subsequent reaction with an electrophilic substrate.

Step 1: Deprotonation of Acetylene to Form Sodium Acetylide

The reaction is initiated by the deprotonation of acetylene. The hydrogen atoms in acetylene are significantly more acidic (pKa ≈ 25) than those in alkanes or alkenes due to the high s-character of the sp-hybridized carbon orbitals, which stabilizes the resulting conjugate base. A very strong base is required for this deprotonation, and sodium amide (NaNH₂) is the reagent of choice for this purpose. With a pKa of ammonia (the conjugate acid of the amide anion) at approximately 38, NaNH₂ is more than capable of quantitatively deprotonating acetylene.

This acid-base reaction is typically performed in liquid ammonia, which acts as a solvent and is easily removed upon completion. The low temperature required to maintain ammonia in its liquid state (-33 °C or below) also helps to control the reaction's exothermicity.

Step 2: Nucleophilic Attack via the Sₙ2 Pathway

The resulting sodium acetylide is a powerful nucleophile. The second stage of the synthesis involves the alkylation of this acetylide anion with 1-bromononane. This proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The acetylide anion attacks the electrophilic primary carbon atom of 1-bromononane, displacing the bromide ion, which serves as an effective leaving group.

The selection of a primary alkyl halide like 1-bromononane is critical. Due to its high basicity, the acetylide anion can also induce an E2 elimination reaction. With primary halides, the Sₙ2 pathway is sterically favored and predominates. The use of secondary or tertiary alkyl halides would almost exclusively yield elimination products, making them unsuitable for this synthesis. This choice validates the protocol, ensuring the desired carbon-carbon bond formation occurs efficiently.

An In-Depth Technical Guide to the Purification of 1-Decyne by Fractional Distillation

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 1-decyne via fractional distillation. Authored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the underlying chemical principles, causality behind experimental choices, and robust validation techniques essential for ensuring the high purity required in sensitive applications. We will explore the theoretical basis for fractional distillation, present a detailed, self-validating experimental protocol, address critical safety considerations, and outline a definitive method for purity verification using Gas Chromatography-Mass Spectrometry (GC-MS).

This compound: The Imperative for High Purity

This compound (CAS 764-93-2) is a terminal alkyne, a valuable building block in organic synthesis.[1] Its utility stems from the reactivity of its terminal carbon-carbon triple bond, making it a key intermediate in reactions such as Sonogashira and Suzuki-Miyaura couplings, which are fundamental to the construction of complex molecular architectures.[2] Furthermore, this compound has found applications in materials science, notably as a stabilizing agent for ruthenium nanoparticles.[2]

The success of these applications is contingent on the purity of the this compound starting material. Impurities, which may include isomeric alkynes (e.g., 2-decyne, 3-decyne), unreacted starting materials, or residual solvents from its synthesis, can lead to unpredictable reaction kinetics, catalyst poisoning, and the formation of undesired side products. Therefore, a robust and verifiable purification strategy is not merely a recommendation but a prerequisite for reproducible and reliable results.

The Principle of Fractional Distillation: A Targeted Separation Strategy

Fractional distillation is the method of choice for separating liquid components with close boiling points, typically differing by less than 70°C.[3][4] Unlike simple distillation, it introduces a fractionating column between the distillation flask and the condenser. This column is packed with high-surface-area material (e.g., glass beads, rings, or the indentations of a Vigreux column), which provides numerous "theoretical plates."[5]

Each theoretical plate represents a surface where a vaporization-condensation cycle can occur.[3] As the mixed vapors ascend the column, they cool, condense, and re-vaporize multiple times. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point).[6] This multi-cycle process is equivalent to performing many simple distillations in a single apparatus, leading to a much finer separation of components with similar volatilities.[5] Given that potential isomeric impurities of this compound will have boiling points very close to its own, fractional distillation is the ideal technique for achieving high purity.

Pre-Distillation Analysis: Characterizing the Challenge

Before commencing purification, it is crucial to understand the physical properties of this compound and its likely contaminants. This knowledge informs the setup and execution of the distillation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) |

| This compound | C₁₀H₁₈ | 138.25 | 174 | 0.766 |

| 2-Decyne (Isomer) | C₁₀H₁₈ | 138.25 | ~175-177 | ~0.769 |

| 1-Bromooctane (Precursor) | C₈H₁₇Br | 193.12 | 201 | 1.111 |

| Toluene (Solvent) | C₇H₈ | 92.14 | 111 | 0.867 |

Data compiled from sources[1][7][8][9]. Boiling points of isomers and precursors are approximate and serve to illustrate the need for fractional distillation.

Critical Safety and Hazard Mitigation

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[1][10] Adherence to strict safety protocols is mandatory.

-

Engineering Controls : The entire distillation apparatus must be set up inside a certified chemical fume hood to ensure adequate ventilation.[11]

-

Ignition Sources : Use a heating mantle controlled by a variable transformer. Never use an open flame. [12] Ensure all electrical equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile is suitable), a flame-resistant lab coat, and chemical splash goggles.[11]

-

Incompatible Materials : Keep this compound away from strong oxidizing agents.[11]

Experimental Protocol: Fractional Distillation of this compound

This protocol is designed as a self-validating system, where careful observation of temperature plateaus provides real-time feedback on the separation's success.

Apparatus Setup

-

Flask Preparation : To a round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Column and Head Assembly :

-

Securely clamp the round-bottom flask to a lab jack above the heating mantle.

-

Attach a Vigreux fractionating column to the flask. For optimal separation, the column should be insulated with glass wool and aluminum foil to maintain the temperature gradient.[6]

-

Place a distillation head (still head or Y-adapter) atop the column.

-

Insert a thermometer into the distillation head. The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[4]

-

-

Condenser and Collection :

-

Attach a Liebig condenser to the side arm of the distillation head, ensuring a secure connection. Connect the lower water inlet to a cold water source and the upper outlet to a drain.

-

Connect a receiving flask to the end of the condenser to collect the purified distillate. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of different fractions without interrupting the distillation.

-

Ensure all joints are properly sealed (using appropriate joint grease if necessary for vacuum applications, though not required for atmospheric distillation) and clamped securely.

-

Visualization of the Experimental Workflow

Caption: Workflow for the purification of this compound by fractional distillation.

Distillation Procedure

-

Initiate Heating : Begin heating the flask gently. The goal is to establish a slow, steady rate of distillation—approximately 1-2 drops per second.[3]

-

Establish the Gradient : Observe the ring of condensate slowly rising up the fractionating column. A slow ascent is critical as it indicates that the vapor-liquid equilibria are being established on the theoretical plates.[3]

-

Collect the Forerun : The first liquid to distill will be the most volatile impurities (e.g., residual solvents like toluene). The thermometer reading will be low and may fluctuate. Collect this "forerun" in the first receiving flask and set it aside for proper disposal.

-

Identify the Plateau : As the forerun is removed, the temperature will rise. It should then stabilize (plateau) at the boiling point of the desired compound. For this compound, this plateau should be steady at approximately 174°C.[7][9]

-

Collect the Main Fraction : Once the temperature has stabilized at the boiling point of this compound, switch to a clean receiving flask. Collect the distillate as long as the temperature remains constant at the plateau. This is your purified product.

-

Monitor for Changes : A sharp drop or spike in temperature after the main fraction has been collected indicates that the desired compound has been distilled and higher-boiling impurities are beginning to enter the vapor phase.

-

Shutdown : Immediately stop the distillation by removing the heating mantle. Never distill a flask to dryness , as this can lead to the formation of explosive peroxides (a risk with many organic compounds) and can cause the flask to crack.

-

Cooling : Allow the entire apparatus to cool to room temperature before disassembly.

Post-Distillation Analysis: The GC-MS Validation System

Visual observation of a sharp boiling point plateau is a strong indicator of purity, but it is not definitive. Gas Chromatography-Mass Spectrometry (GC-MS) provides empirical validation of the purification's success.[15]

-

Gas Chromatography (GC) separates components of the mixture based on their volatility and interaction with a stationary phase. A pure sample of this compound should yield a single, sharp peak in the chromatogram.[16]

-

Mass Spectrometry (MS) fragments the molecules eluting from the GC column and measures the mass-to-charge ratio of these fragments. The resulting mass spectrum is a unique fingerprint that can confirm the identity of the compound as this compound (Molecular Weight: 138.25 g/mol ).[17]

Validation Workflow

References

- 1. This compound | C10H18 | CID 12997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Purification [chem.rochester.edu]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. gfschemicals.com [gfschemicals.com]

- 8. 764-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 764-93-2 [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1477 - 1-DECENE [chemicalsafety.ilo.org]

- 13. echemi.com [echemi.com]

- 14. qchem.com.qa [qchem.com.qa]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

An In-Depth Technical Guide to the NMR Characterization of 1-Decyne

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth exploration of the characterization of 1-decyne, a terminal alkyne, using ¹H and ¹³C NMR spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships behind spectral features, provides field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity. Through a detailed analysis of chemical shifts, coupling constants, and advanced techniques like DEPT-135, this guide serves as a definitive resource for understanding and applying NMR to the structural elucidation of alkynes.

Introduction: The Significance of this compound and the Power of NMR

This compound (C₁₀H₁₈) is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain.[1] This functional group makes this compound a valuable substrate in a variety of organic reactions, including Suzuki-Miyaura and Sonogashira couplings, "click" chemistry via Huisgen cycloadditions, and catalytic hydrogenations, making it a relevant molecule in synthetic and medicinal chemistry.[2]

Given its role as a fundamental building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed "fingerprint" of the molecule's electronic and structural environment. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing the reader with the expertise to confidently identify and characterize this and similar alkyne-containing molecules.

Foundational Principles: Understanding Alkyne NMR

A nuanced understanding of alkyne NMR spectra requires an appreciation for the unique electronic environment of the carbon-carbon triple bond.

The Anisotropic Effect in Alkynes

The most distinctive feature of terminal alkynes in ¹H NMR is the chemical shift of the acetylenic proton (H-1). Protons attached to sp-hybridized carbons typically resonate in the range of δ 1.7-3.1 ppm.[3] This is significantly more shielded (upfield) than vinylic protons (δ 4.5-6.5 ppm), a counterintuitive fact given the higher electronegativity of sp-hybridized carbons compared to sp²-hybridized carbons.

This shielding is a direct consequence of magnetic anisotropy. The cylindrical π-electron cloud of the alkyne, when oriented parallel to the external magnetic field (B₀), induces a local magnetic field that opposes B₀ at the location of the acetylenic proton. This shielding effect shifts the proton's resonance to a higher field.[3]

Long-Range Coupling

A hallmark of terminal alkynes is the presence of observable long-range coupling. While spin-spin coupling is typically observed between protons on adjacent carbons (vicinal coupling), the rigid nature of the triple bond facilitates coupling over four or more bonds.[4] In this compound, this is most evident in the coupling between the acetylenic proton (H-1) and the propargylic protons on C-3. This four-bond coupling (⁴J) is a key diagnostic feature.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument parameterization.

Sample Preparation: A Self-Validating System

A robust protocol ensures reproducibility and minimizes spectral artifacts.

Step-by-Step Methodology:

-

Analyte Purity: Begin with high-purity this compound. Impurities will introduce extraneous peaks, complicating spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high dissolving power for nonpolar compounds and its single, easily identifiable residual solvent peak at δ 7.26 ppm in ¹H NMR and δ 77.16 ppm in ¹³C NMR.

-

Concentration:

-

Homogenization: Ensure the sample is completely dissolved. If necessary, gently vortex the NMR tube. The presence of suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.[8]

-

Internal Standard (Optional but Recommended): The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), provides a reference signal at δ 0.00 ppm for accurate chemical shift calibration.

NMR Data Acquisition

The following is a conceptual workflow for acquiring ¹H and ¹³C NMR data for this compound.

Caption: Conceptual workflow for NMR characterization of this compound.

In-Depth Spectral Analysis of this compound

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Caption: Predicted ¹H NMR Data for this compound.

-

H-1 (Acetylenic Proton): This proton appears as a triplet around δ 1.9 ppm.[9][10] The triplet multiplicity arises from the long-range coupling (⁴J) to the two equivalent propargylic protons on C-3.[5]

-

H-3 (Propargylic Protons): These protons, adjacent to the triple bond, are deshielded relative to the other methylene groups and appear around δ 2.2 ppm. Their signal is a triplet of triplets due to coupling with both the H-1 proton (⁴J ≈ 2.6 Hz) and the H-4 protons (³J ≈ 7.0 Hz).

-

H-4 to H-9 (Alkyl Chain Protons): The methylene groups of the alkyl chain overlap to form a complex multiplet between δ 1.3 and 1.5 ppm.

-

H-10 (Terminal Methyl Protons): The terminal methyl group protons appear as a triplet around δ 0.9 ppm due to coupling with the adjacent methylene group (H-9).

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct signals, one for each carbon atom.

Caption: Predicted ¹³C NMR and DEPT-135 Data for this compound.

-

C-1 and C-2 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne functional group resonate in a characteristic region. The terminal carbon (C-1) appears around δ 68 ppm, while the internal carbon (C-2) is more deshielded and appears around δ 84 ppm.[5]

-

C-3 to C-10 (Alkyl Chain Carbons): The sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (δ 14-32 ppm).

DEPT-135: Unambiguous Carbon Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the number of hydrogens attached to each carbon.[11] A DEPT-135 experiment provides the following information:

-

CH₃ and CH carbons: Appear as positive signals.

-

CH₂ carbons: Appear as negative (inverted) signals.

-

Quaternary carbons (like C-2): Are absent from the spectrum.[12]

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, one can definitively assign each carbon signal. For this compound, the DEPT-135 spectrum would show positive signals for C-1 (CH) and C-10 (CH₃), and negative signals for C-3 through C-9 (all CH₂). The signal for C-2 would be absent, confirming its quaternary nature.[13]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound is achieved through the synergistic application of ¹H and ¹³C NMR spectroscopy, augmented by techniques like DEPT-135. The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity through spin-spin coupling, with the long-range coupling between the acetylenic and propargylic protons serving as a key diagnostic feature. The ¹³C NMR spectrum, in conjunction with DEPT-135, allows for the unambiguous identification of all carbon atoms, including the characteristic downfield shifts of the sp-hybridized alkynyl carbons. By understanding the fundamental principles behind the observed spectral data and adhering to rigorous experimental protocols, researchers can confidently utilize NMR as a primary tool for the structural elucidation of this compound and other alkyne-containing molecules, ensuring the integrity and success of their scientific endeavors.

References

- 1. This compound | C10H18 | CID 12997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of the 1-Decyne Terminal Alkyne Bond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive exploration of the theory and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the terminal alkyne bond in 1-decyne. We will delve into the specific vibrational modes of the C-H and C≡C bonds, discuss the nuances of spectral interpretation, and provide a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR. This document is intended to serve as a technical resource for researchers and professionals who require a deep and practical understanding of this analytical method.

Introduction: The Vibrational Signature of a Terminal Alkyne

The terminal alkyne, a foundational functional group in organic chemistry, possesses a unique vibrational signature that is readily identifiable by infrared spectroscopy. This signature is primarily defined by two distinct vibrational modes: the stretching of the sp-hybridized C-H bond and the stretching of the carbon-carbon triple bond (C≡C).[1][2][3] The position, intensity, and shape of the absorption bands corresponding to these vibrations provide invaluable structural information.

This compound, a simple yet illustrative example of a terminal alkyne, serves as an excellent model for understanding these principles. Its structure, consisting of a C≡C-H functional group at the terminus of a ten-carbon aliphatic chain, allows for a clear and unambiguous observation of the characteristic alkyne absorptions, minimally convoluted by other functional groups.

The power of IR spectroscopy lies in its ability to probe the vibrational energy levels of molecules. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that these vibrations induce a change in the molecule's dipole moment.[4] The resulting absorption spectrum is a unique fingerprint of the molecule's functional groups and overall structure.

The Theoretical Framework: Understanding Alkyne Vibrational Modes

The infrared spectrum of this compound is dominated by the characteristic absorptions of its terminal alkyne moiety. Let's examine the underlying principles governing these vibrations.

The ≡C-H Stretching Vibration: A High-Frequency Hallmark

The bond between the sp-hybridized carbon and the terminal hydrogen is exceptionally strong, resulting in a high-frequency stretching vibration.[5] This absorption is a sharp and typically strong band appearing in the range of 3330-3270 cm⁻¹ .[2][6] The sharpness of this peak is a key diagnostic feature, distinguishing it from the often broad O-H stretching bands that can appear in a similar region.[3] The high frequency of this vibration is a direct consequence of the significant s-character of the sp-hybridized carbon, which leads to a shorter and stronger C-H bond compared to sp² and sp³ hybridized systems.[7][8]

The C≡C Stretching Vibration: A Telltale Sign in the "Triple Bond Region"

The stretching of the carbon-carbon triple bond gives rise to an absorption in the region of 2260-2100 cm⁻¹ .[2][3] For terminal alkynes like this compound, this peak is typically of weak to medium intensity.[1][9] The intensity of the C≡C stretch is directly related to the change in dipole moment during the vibration. In terminal alkynes, there is a significant change in dipole moment, leading to a more intense absorption compared to internal alkynes.[4][10] Symmetrical internal alkynes may show a very weak or even absent C≡C stretching band due to the lack of a significant change in dipole moment upon stretching.[1][4]

The ≡C-H Bending Vibration

In addition to the prominent stretching vibrations, terminal alkynes also exhibit a C-H bending vibration. This absorption appears in the fingerprint region of the spectrum, typically between 700-610 cm⁻¹ .[1][2][6] While this region can be complex due to the presence of other bending and skeletal vibrations, the presence of a band in this range can provide confirmatory evidence for a terminal alkyne.

Data Presentation: Characteristic Infrared Absorptions of this compound

The following table summarizes the key infrared absorption bands for the terminal alkyne functional group in this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Peak Shape |

| ≡C-H Stretch | 3330 - 3270 | Strong | Narrow, Sharp |

| C≡C Stretch | 2260 - 2100 | Weak to Medium | Sharp |

| ≡C-H Bend | 700 - 610 | Medium | |

| sp³ C-H Stretch | 3000 - 2850 | Strong |

Experimental Protocol: Acquiring the IR Spectrum of this compound via ATR-FTIR

Attenuated Total Reflectance (ATR) has become the most widely used sampling technique for FTIR spectroscopy due to its simplicity and lack of extensive sample preparation.[11][12] This method is particularly well-suited for the analysis of liquid samples like this compound.[13][14]

Principle of ATR

In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.[11] This evanescent wave is absorbed by the sample at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is properly installed and aligned.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean. A common and effective cleaning procedure involves wiping the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a final wipe with a dry, clean tissue.

-

Acquire the background spectrum according to the instrument's software instructions. It is good practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[13]

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[11] The amount should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. As with the background, co-adding multiple scans will enhance the quality of the spectrum.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the terminal alkyne as detailed in Section 2 and summarized in the data table.

-

Note the presence of strong sp³ C-H stretching absorptions between 3000-2850 cm⁻¹, characteristic of the decyl alkyl chain.[6]

-

-

Cleaning:

Visualization of Key Concepts

Vibrational Modes of this compound

The following diagram illustrates the primary stretching vibrations of the terminal alkyne group in this compound that are observed in the IR spectrum.

Caption: Key stretching vibrations of the this compound terminal alkyne.

Experimental Workflow for ATR-FTIR Analysis

This diagram outlines the logical flow of the experimental protocol for analyzing a liquid sample using ATR-FTIR.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Trustworthiness and Self-Validation

The reliability of IR spectroscopic data hinges on a self-validating experimental approach. Here are key considerations to ensure trustworthiness:

-

Instrument Performance Qualification (PQ): Regularly verify the spectrometer's performance using a certified polystyrene standard. This ensures the accuracy of the wavenumber scale.

-

Background Integrity: A "flat" baseline in the background spectrum is indicative of a clean optical path and a stable instrument. Any significant absorptions in the background should be investigated before proceeding.

-

Spectral Reproducibility: For critical applications, acquire spectra from multiple aliquots of the same sample. The resulting spectra should be superimposable, confirming the reproducibility of the sampling and measurement process.

-

Orthogonal Verification: When possible, correlate IR data with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the presence of a terminal alkyne can be confirmed by the characteristic chemical shift of the alkynyl proton in ¹H NMR.[1]

Conclusion: The Power of a Vibrational Fingerprint

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the identification and characterization of the terminal alkyne bond in molecules like this compound.[13] By understanding the theoretical underpinnings of the characteristic ≡C-H and C≡C stretching vibrations and by employing robust experimental techniques such as ATR-FTIR, researchers can confidently elucidate molecular structures and monitor chemical transformations. The principles and protocols outlined in this guide serve as a foundational resource for leveraging the full analytical power of this versatile technique in research, development, and quality control settings.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. agilent.com [agilent.com]

physical properties of 1-decyne including boiling and melting points

An In-Depth Technical Guide to the Physical Properties of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound in Modern Synthesis

This compound (CH₃(CH₂)₇C≡CH) is a terminal alkyne that serves as a crucial building block and model substrate in organic synthesis.[1] Its linear ten-carbon chain, terminating in a reactive carbon-carbon triple bond, makes it a versatile participant in a variety of synthetic transformations.[1] Professionals in drug development and materials science frequently utilize this compound in reactions such as Suzuki-Miyaura and Sonogashira couplings, Huisgen cycloadditions, and borylations.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the purification of its derivatives. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and theoretical insights.

Core Physical Properties of this compound

The physical behavior of this compound is dictated by its molecular structure: a long, nonpolar alkyl chain and a terminal alkyne group. The primary intermolecular forces at play are London dispersion forces, which increase with the length of the carbon chain. The triple bond introduces a region of high electron density and a linear geometry, which slightly influences its physical properties compared to its alkane and alkene counterparts.[2]

Quantitative Physical Data Summary

For ease of reference, the key physical properties of this compound are summarized in the table below. These values represent a consensus from multiple authoritative sources and are crucial for laboratory applications, from reaction setup to safety considerations.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₈ | - |

| Molar Mass | 138.25 | g·mol⁻¹ |

| Appearance | Clear, colorless liquid | - |

| Boiling Point | 174 | °C |

| Melting Point | -44 | °C |

| Density | 0.766 | g/mL at 25 °C |

| Refractive Index | 1.427 | n20/D |

| Solubility in Water | Not miscible | - |

| Solubility in Organic Solvents | Soluble in nonpolar solvents | - |

(Data compiled from sources:[1][3][4][5][6][7][8])

In-Depth Analysis of Physical Properties

-

Boiling Point: The boiling point of this compound is 174 °C.[3][4] This relatively high boiling point for a C10 hydrocarbon is a direct consequence of the significant London dispersion forces acting between the long alkyl chains of adjacent molecules. The linear nature of the alkyne allows for efficient packing, maximizing the surface area for these intermolecular interactions. As with other homologous series, the boiling point of 1-alkynes increases with the number of carbon atoms.

-

Melting Point: this compound has a melting point of -44 °C.[3][4] The melting point is influenced not only by the strength of intermolecular forces but also by how well the molecules pack into a crystal lattice. The linear shape of this compound allows for reasonably efficient packing, but the terminal alkyne can disrupt the perfect symmetry, leading to a relatively low melting point compared to more symmetrical molecules of similar mass.

-

Density: With a density of 0.766 g/mL at 25 °C, this compound is less dense than water.[4][5] This is a typical characteristic of nonpolar hydrocarbons.

-

Solubility: this compound is not miscible in water.[5][8] This is due to its nonpolar nature, which prevents it from forming significant attractive interactions with the highly polar water molecules.[9] However, it is readily soluble in a variety of nonpolar organic solvents, such as hexane, benzene, and toluene, following the principle of "like dissolves like".[9]

Experimental Protocol: Determination of the Boiling Point of this compound

The precise determination of a boiling point is a fundamental laboratory technique that confirms the identity and purity of a liquid sample. The following protocol outlines the capillary method, a reliable technique for determining the boiling point of small quantities of liquid.

Principle of the Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this method, a small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the liquid's vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Materials and Apparatus

-

This compound sample

-

Fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirrer (if using an oil bath)

-

Stand and clamp

Step-by-Step Procedure

-

Preparation: Place a few milliliters of this compound into the fusion tube.

-

Capillary Insertion: Place the capillary tube, with its open end downwards, into the fusion tube containing the this compound.

-

Apparatus Setup: Attach the fusion tube to the thermometer using a rubber band or a wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block). The liquid in the bath should be below the level of the this compound in the fusion tube.

-

Observation during Heating: Begin heating the bath slowly and stir continuously to ensure uniform temperature distribution. Observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the trapped air expands and escapes.

-

Reaching the Boiling Point: As the temperature approaches the boiling point of this compound (around 174 °C), the rate of bubbling will increase significantly as the liquid vaporizes and displaces the remaining air.

-

Observation during Cooling: Once a rapid and continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly while stirring.

-

Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of this compound. Record this temperature.

Diagram of Experimental Workflow

The following diagram illustrates the key stages of the boiling point determination process.

Caption: Workflow for Boiling Point Determination of this compound.

Safety and Handling Considerations

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from ignition sources.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

The physical properties of this compound, particularly its boiling and melting points, are fundamental to its application in research and development. These properties, governed by its molecular structure, dictate the conditions required for its storage, handling, and use in chemical reactions. The experimental protocol provided offers a reliable method for verifying its boiling point, a critical parameter for assessing purity. A comprehensive understanding of these characteristics is essential for any scientist working with this versatile alkyne.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gfschemicals.com [gfschemicals.com]

- 4. 1-デシン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 764-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Decyne in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility of 1-Decyne in Organic Synthesis and Drug Development

This compound (CH₃(CH₂)₇C≡CH), a terminal alkyne, is a pivotal building block in modern organic synthesis.[1] Its utility in creating complex molecular architectures through reactions such as Suzuki-Miyaura and Sonogashira couplings makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. A fundamental understanding of its solubility in various organic solvents is paramount for reaction design, optimization, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of this compound, blending theoretical principles with practical data and experimental protocols to empower researchers in their daily work.

Theoretical Framework: The Intermolecular Forces Governing Alkyne Solubility

The solubility of a substance is dictated by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play between the solute and the solvent. For this compound, a nonpolar molecule, the primary intermolecular forces are London dispersion forces.[2] The solubility of this compound in a given solvent is therefore a function of the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

1.1. The Nature of this compound:

This compound is a hydrocarbon with a ten-carbon chain and a terminal triple bond.[3][4] Its key structural features influencing solubility are:

-

Nonpolar Hydrocarbon Chain: The long C₈H₁₇ alkyl chain is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces).[2]

-

Terminal Alkyne Group (C≡CH): The sp-hybridized carbons of the triple bond create a region of higher electron density, making the molecule slightly more polarizable than its corresponding alkane. However, the overall polarity of this compound is low.[5]

1.2. Solvent Classification and Interaction with this compound:

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. The energetic cost of disrupting the solvent-solvent and solute-solute interactions is comparable to the energy gained from the formation of new solute-solvent interactions. Consequently, this compound is expected to be highly soluble in these solvents.[2][6]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, DMF, DMSO): These solvents possess a dipole moment but lack acidic protons. While they engage in stronger dipole-dipole interactions amongst themselves, their ability to interact with the nonpolar this compound through dipole-induced dipole and London dispersion forces allows for significant solubility.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are characterized by the presence of O-H or N-H bonds, enabling strong hydrogen bonding. The energy required to disrupt the strong hydrogen-bonding network of the solvent is significantly higher than the energy gained from the weak interactions with this compound. This leads to lower solubility, particularly in highly polar protic solvents like water.[2]

The interplay of these forces is visually represented in the following diagram:

Caption: Intermolecular interactions between this compound and different solvent types.

Quantitative Solubility Data for this compound

The following table summarizes the quantitative solubility of this compound in a range of common organic solvents at 25°C. This data is essential for practical applications, allowing for informed solvent selection in synthesis, purification, and formulation.

| Solvent Classification | Solvent | Solubility (g/L) at 25°C |

| Nonpolar | n-Hexane | 6794.88 |

| n-Heptane | 6543.89 | |

| Cyclohexane | 8851.76 | |

| Toluene | 2723.94 | |

| Diethyl ether | 15918.96 | |

| Dichloromethane | 11072.66 | |

| Chloroform | 10702.34 | |

| Carbon tetrachloride | 2910.02 | |

| Polar Aprotic | Acetone | 12244.13 |

| Ethyl acetate | 8938.77 | |

| Tetrahydrofuran (THF) | 17092.6 | |

| Acetonitrile | 6145.44 | |

| Dimethylformamide (DMF) | 4940.29 | |

| Dimethyl sulfoxide (DMSO) | 7749.47 | |

| Polar Protic | Methanol | 6547.09 |

| Ethanol | 8898.78 | |

| Isopropanol | 7669.19 | |

| n-Butanol | 8567.13 | |

| Water | 0.07 |

Data sourced from Scent.vn. It is recommended to verify this data experimentally for critical applications.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Step-by-Step Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation. b. Equilibrate the mixture at a constant temperature (e.g., 25°C) using a thermostatically controlled shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. Periodically agitate the mixture using a vortex mixer to facilitate dissolution.

-

Phase Separation: a. After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow for initial phase separation. b. Centrifuge the vial at a moderate speed to further separate the undissolved this compound from the saturated solvent phase.

-

Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a syringe. b. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any remaining micro-droplets of undissolved this compound. c. Accurately weigh the filtered saturated solution.

-

Quantification of this compound: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards and the filtered saturated solution sample using a calibrated GC-FID or another appropriate analytical method. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated solution sample by interpolating its instrument response on the calibration curve.

-

Calculation of Solubility: a. The solubility is expressed as the mass of this compound per volume or mass of the solvent. Based on the concentration determined in the previous step and the density of the solvent, the solubility can be reported in various units (e.g., g/L, g/100g , mol/L).

The following diagram illustrates the experimental workflow:

References

- 1. scribd.com [scribd.com]

- 2. store.astm.org [store.astm.org]

- 3. Yaws Handbook of Thermodynamic Properties - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. academicjournals.org [academicjournals.org]

- 5. scielo.br [scielo.br]

- 6. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Theoretical and Experimental Bond Angles of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and experimental bond angles within the terminal alkyne, 1-decyne. We delve into the foundational principles of VSEPR theory and orbital hybridization that predict a linear geometry for the alkyne functional group. This theoretical framework is then compared against high-precision experimental data, primarily derived from gas-phase techniques such as microwave spectroscopy and gas electron diffraction, using closely related alkynes as illustrative examples due to the scarcity of specific data for this compound. A comprehensive discussion on the potential, albeit minor, deviations between theoretical and experimental values is presented. Furthermore, this guide furnishes a detailed, representative experimental protocol for the determination of molecular geometry in the gas phase, offering valuable insights for researchers in structural chemistry and drug development.

Introduction: The Significance of Molecular Geometry

The three-dimensional arrangement of atoms within a molecule, its geometry, is a cornerstone of its chemical and physical properties. Bond angles, in conjunction with bond lengths, define the spatial orientation of a molecule, which in turn dictates its reactivity, polarity, and intermolecular interactions. For drug development professionals, a precise understanding of molecular geometry is paramount, as it governs the molecule's ability to bind to specific biological targets. In this guide, we focus on this compound, a terminal alkyne, to explore the interplay between theoretical predictions and experimental determinations of its key bond angles.

Theoretical Framework: Predicting the Bond Angles of this compound

The theoretical bond angles of this compound can be predicted with a high degree of confidence using the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.

VSEPR Theory and Orbital Hybridization

VSEPR theory posits that electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, thus minimizing electrostatic repulsion.[1] In the case of the alkyne functional group in this compound (C-C≡C-H), the two carbon atoms of the triple bond are central atoms of interest.

-

C-C≡C moiety: The first carbon of the triple bond is bonded to a hydrogen atom and the second carbon of the triple bond. The second carbon of the triple bond is bonded to the first carbon of the triple bond and the adjacent carbon of the alkyl chain. Each of these carbon atoms has two electron domains (one triple bond and one single bond). To maximize the distance between these two domains, they arrange themselves in a linear geometry, predicting a bond angle of 180° .[2][3]

-

Orbital Hybridization: This linear geometry is a direct consequence of sp hybridization .[4][5] The one 2s and one 2p orbital of each carbon atom combine to form two sp hybrid orbitals that are oriented 180° apart. These sp orbitals form the σ-bonds (C-H, C-C, and C≡C). The remaining two unhybridized p-orbitals on each carbon atom overlap to form the two π-bonds of the triple bond.[4][5]

Therefore, based on these fundamental principles, the theoretical bond angles in this compound are predicted to be:

-

H-C≡C: 180°

-

C-C≡C: 180°

The remaining C-C-C bond angles within the n-octyl chain are predicted to be approximately 109.5° , characteristic of sp³ hybridized carbon atoms in a tetrahedral arrangement.[2]

Computational Chemistry Predictions

Experimental Determination of Bond Angles

The experimental determination of precise bond angles for molecules in the gas phase, free from intermolecular forces, relies on high-resolution spectroscopic and diffraction techniques. The most prominent methods for this purpose are microwave spectroscopy and gas electron diffraction (GED).

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between quantized rotational states of a molecule.[8] For a molecule to be microwave active, it must possess a permanent dipole moment. This compound, being a terminal alkyne, has a small dipole moment, making it amenable to this technique. The rotational spectrum provides highly accurate rotational constants, from which the moments of inertia of the molecule can be derived. By analyzing the moments of inertia of several isotopically substituted analogues of the molecule, a very precise molecular structure, including bond lengths and angles, can be determined.[9]

Gas Electron Diffraction (GED)

In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample of the molecule.[10] The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this diffraction pattern allows for the determination of the molecular geometry.[10] GED provides information on the average internuclear distances and vibrational amplitudes.

Comparison of Theoretical and Experimental Data

Due to a lack of specific experimental data for this compound, we will use propyne (CH₃C≡CH) as a proxy to illustrate the comparison between theoretical and experimental values for the terminal alkyne functional group.

| Bond Angle | Theoretical (VSEPR) | Experimental (Propyne - Microwave Spectroscopy) |

| C-C≡C | 180° | 180.0° |

| C≡C-H | 180° | 180.0° |

Data for propyne sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[7]

As the data for propyne shows, there is excellent agreement between the theoretical and experimentally determined bond angles for the alkyne moiety. The linear geometry predicted by VSEPR theory and hybridization is confirmed by high-resolution microwave spectroscopy.

Discussion: Potential for Deviations

While the C-C≡C and H-C≡C bond angles in terminal alkynes are experimentally determined to be virtually 180°, it is important for researchers to consider scenarios where deviations might occur:

-

Ring Strain: In cyclic alkynes, significant deviation from 180° is observed due to ring strain.[11] The smallest stable cycloalkyne is cyclooctyne, where the C-C≡C bond angle is severely bent.

-

Intermolecular Interactions: In the solid or liquid phase, intermolecular forces such as van der Waals interactions or hydrogen bonding (if applicable) could potentially cause minor perturbations to the molecular geometry. However, the energy required to bend the linear alkyne geometry is substantial, so significant deviations are not expected in the absence of strong, specific interactions.

-

Vibrational Averaging: Experimental techniques like GED measure vibrationally averaged structures. At any given instant, thermal vibrations will cause the bond angles to fluctuate around the equilibrium 180° position. However, the time-averaged value remains 180°.

Experimental Protocol: Determination of Molecular Geometry by Gas Electron Diffraction

The following is a representative, generalized protocol for determining the molecular geometry of a volatile liquid like this compound using Gas Electron Diffraction.

Sample Preparation and Introduction

-

Sample Purification: Obtain high-purity this compound (>98%). Further purify by fractional distillation to remove any volatile impurities.

-

Sample Degassing: The purified liquid sample is placed in a glass vial and subjected to several freeze-pump-thaw cycles to remove dissolved gases.

-

Vaporization: The sample vial is connected to the gas inlet system of the GED apparatus. The sample is heated to a temperature sufficient to achieve a vapor pressure of a few Torr. For this compound, this would be in the range of 50-100 °C.

-

Nozzle Injection: The this compound vapor is introduced into the diffraction chamber as a fine, effusive jet through a heated nozzle (typically around 0.2 mm in diameter).

Data Acquisition

-

Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated by an electron gun.

-

Diffraction: The electron beam is directed to intersect the gas jet perpendicularly in a high-vacuum chamber (~10⁻⁷ mbar).

-

Scattering and Detection: The scattered electrons are detected on a photographic plate or a modern imaging plate detector at various camera distances to capture a wide range of scattering angles. A rotating sector is often used in front of the detector to compensate for the rapid fall-off in scattering intensity with increasing angle.

-

Cryogenic Trapping: The majority of the sample vapor is condensed on a cold trap maintained at liquid nitrogen temperature (-196 °C) to maintain the high vacuum in the diffraction chamber.

Data Analysis

-

Intensity Profile Extraction: The diffraction pattern on the detector is digitized to obtain a one-dimensional scattering intensity profile as a function of the scattering angle.

-

Background Subtraction: A theoretical atomic scattering background is calculated and subtracted from the total experimental intensity to yield the molecular scattering intensity.

-

Radial Distribution Curve: The molecular scattering intensity is Fourier transformed to generate a radial distribution curve (RDC). The peaks in the RDC correspond to the different internuclear distances in the molecule.

-

Structural Refinement: A theoretical molecular model of this compound is constructed with variable bond lengths, bond angles, and torsional angles. Theoretical scattering data for this model is calculated and compared to the experimental data. A least-squares refinement process is used to adjust the structural parameters of the model to achieve the best fit between the theoretical and experimental scattering curves. This refinement yields the final, experimentally determined molecular structure.

Visualization of this compound's Geometry

The following diagrams illustrate the key geometric features of this compound.

Figure 1: Molecular structure and predicted bond angles of this compound.

Figure 2: Simplified workflow for Gas Electron Diffraction (GED).

Conclusion

This technical guide has established that the theoretical bond angles of the alkyne functional group in this compound are unequivocally predicted to be 180° based on the robust principles of VSEPR theory and sp hybridization. This theoretical linearity is strongly supported by high-precision experimental data from microwave spectroscopy of the analogous molecule, propyne. While minor deviations from ideal geometries can occur under specific circumstances, such as significant ring strain, for an acyclic terminal alkyne like this compound in the gas phase, the C-C≡C and H-C≡C bond angles are experimentally and theoretically confirmed to be linear. The provided experimental protocol for gas electron diffraction offers a practical framework for researchers seeking to determine the precise molecular structures of volatile compounds. A thorough understanding of these geometric parameters is crucial for predicting molecular interactions and designing novel chemical entities in the field of drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. Bond angle between CC in alkyne is A 109028 B 1200 class 11 chemistry CBSE [vedantu.com]

- 4. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. Rotational spectra of CH[sub 2]DC[triple bond]CH and CH[sub 3]C[triple bond]CD: Experimental and ab initio equilibrium structures of propyne (Journal Article) | OSTI.GOV [osti.gov]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

reactivity of the terminal proton on 1-decyne

An In-depth Technical Guide on the Reactivity of the Terminal Proton of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Terminal alkynes, and specifically this compound, are foundational building blocks in modern organic synthesis, primarily due to the distinct reactivity of the proton on their sp-hybridized terminal carbon. This proton's notable acidity facilitates its removal, generating a powerful carbon-based nucleophile known as an acetylide anion. This guide offers a comprehensive examination of the principles governing the reactivity of this compound's terminal proton, provides detailed methodologies for its deprotonation, and explores its subsequent applications in synthetic chemistry. The information presented is designed to furnish a strong theoretical understanding and practical, field-tested knowledge for professionals engaged in chemical research and drug development. This document will cover the fundamental reasons for its acidity, the strategic selection of bases for deprotonation, and the utility of the resulting decynyl anion in crucial carbon-carbon bond-forming reactions.

The Unique Acidity of the Terminal Alkyne Proton

The reactivity of the terminal proton in this compound is intrinsically tied to its acidity, which is markedly greater than that of its alkene and alkane analogs. This heightened acidity is a direct outcome of the hybridization state of the carbon atom to which the proton is bonded.

-

Hybridization and Electronegativity: In this compound, the terminal carbon atom is sp-hybridized, possessing 50% s-character. In contrast, the carbons in ethene are sp²-hybridized (33% s-character), and in ethane, they are sp³-hybridized (25% s-character). The s-orbitals are situated closer to the nucleus and have lower energy compared to p-orbitals. Consequently, the greater s-character in the sp-hybridized orbital of the terminal alkyne causes the electrons in this orbital to be held more tightly to the carbon nucleus. This phenomenon increases the effective electronegativity of the carbon atom, rendering the attached proton more electropositive and, therefore, more acidic.

-

Stability of the Conjugate Base: Upon deprotonation, this compound is converted into a decynyl anion. The lone pair of electrons in this anion occupies the sp-hybridized orbital. The significant s-character of this orbital means the negative charge is held closer to the carbon nucleus, leading to greater stabilization compared to the conjugate bases of alkenes and alkanes, where the lone pair would be in sp² or sp³ orbitals, respectively.

Quantitative Acidity: pKa Values

The acidity of a substance is quantitatively measured by its pKa value, with a lower pKa indicating a stronger acid. The terminal proton of this compound has a pKa of approximately 25, which makes it considerably more acidic than ammonia (pKa ≈ 38) but less acidic than water (pKa ≈ 15.7) or ethanol (pKa ≈ 16).

| Compound | Hybridization of Carbon | pKa |

| Ethane | sp³ | ~50 |

| Ethene | sp² | ~44 |

| This compound | sp | ~25 |

| Ammonia | - | ~38 |

| Water | - | 15.7 |

This table clearly demonstrates the significant impact of hybridization on the acidity of C-H bonds.

Deprotonation of this compound: Selecting the Appropriate Base

The choice of a suitable base for the deprotonation of this compound is paramount for the successful generation of the decynyl anion. The fundamental principle is that the pKa of the conjugate acid of the base employed must be higher than the pKa of the alkyne.

Commonly Utilized Bases:

-

Sodium Amide (NaNH₂): A very potent base, sodium amide (its conjugate acid is ammonia, pKa ≈ 38), is highly effective for the complete deprotonation of terminal alkynes and is typically used in liquid ammonia as the solvent.

-

Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): These are exceptionally strong bases (the conjugate acid of n-BuLi is butane, pKa ≈ 50) and are extensively used for deprotonating terminal alkynes in ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

-

Grignard Reagents (RMgX): Grignard reagents can also serve this purpose, though they are generally less basic than organolithium reagents. The reaction is an equilibrium that can be shifted towards the products by the removal of the gaseous alkane byproduct.

Experimental Protocol: Deprotonation of this compound with n-Butyllithium

This protocol details a standard laboratory method for preparing a lithium decynylide solution.

Materials:

-

This compound (distilled)

-

n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Schlenk line or a comparable inert atmosphere system

-

Dry glassware (oven-dried overnight)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Inert Atmosphere: The reaction flask (e.g., a three-necked round-bottom flask) must be assembled under an inert atmosphere of argon or nitrogen. This is essential because organolithium reagents and the resulting acetylide are extremely reactive with oxygen and moisture.

-

Solvent and Substrate: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the reaction flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: Introduce this compound (1 equivalent) to the cooled THF solution dropwise using a syringe.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred solution of this compound in THF at -78 °C. The slow addition is crucial to manage the exothermic reaction and avert side reactions.

-

Reaction Time: Let the reaction mixture stir at -78 °C for 30 minutes, then gradually warm it to 0 °C and continue stirring for an additional 30 minutes to ensure complete deprotonation.

-

Confirmation of Deprotonation: The formation of lithium decynylide can be qualitatively noted by a slight change in color. For a quantitative assessment, an aliquot can be quenched with a known quantity of a standard acid and then back-titrated.

Causality Behind Experimental Choices:

-

Inert Atmosphere: This prevents the highly basic n-BuLi and the nucleophilic acetylide from reacting with atmospheric oxygen and water.

-

Anhydrous Solvents: The presence of water would lead to the protonation of n-BuLi and the acetylide, thereby quenching the reaction.

-

Low Temperature (-78 °C): This helps to control the exothermicity of the deprotonation reaction and minimizes potential side reactions, such as the reaction of n-BuLi with the THF solvent.

Synthetic Applications of the Decynyl Anion

The decynyl anion is a potent nucleophile that engages in a broad array of carbon-carbon bond-forming reactions, establishing it as a valuable intermediate in organic synthesis.

Nucleophilic Addition to Carbonyl Compounds

The decynyl anion readily adds to the electrophilic carbon of aldehydes and ketones, yielding propargyl alcohols.

Reaction Scheme:

Where R'' represents the nonyl group of this compound.

Diagram: Nucleophilic Addition of Decynyl Anion to a Ketone

Caption: Nucleophilic addition of a decynyl anion to a ketone.

Substitution Reactions with Alkyl Halides